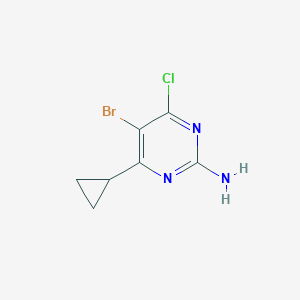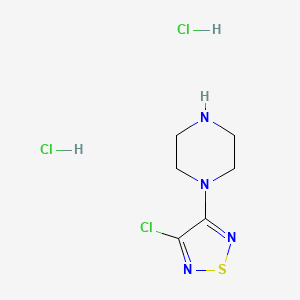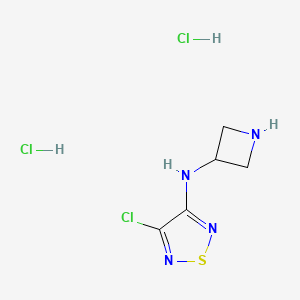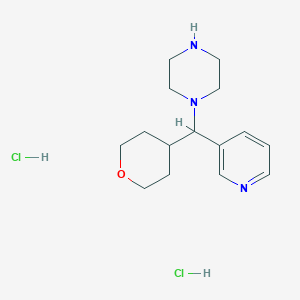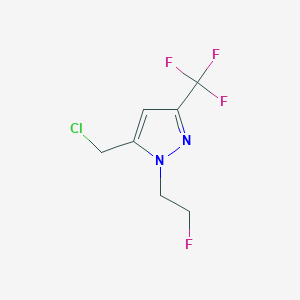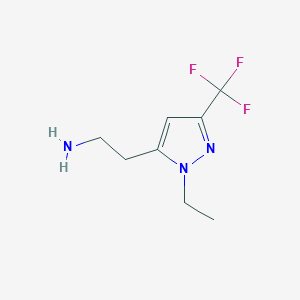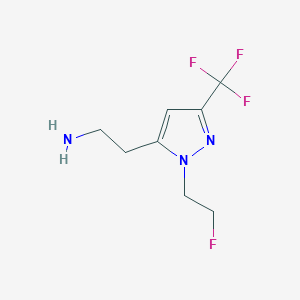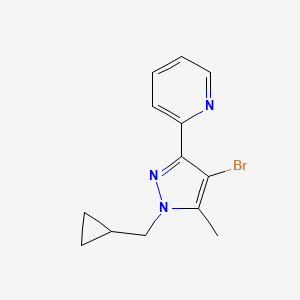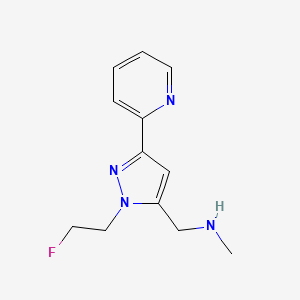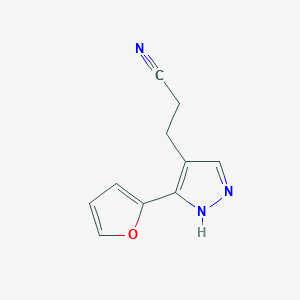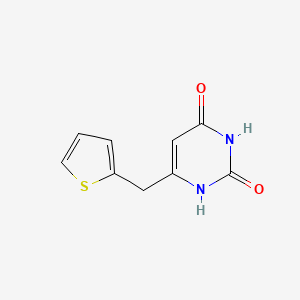
6-(噻吩-2-基甲基)嘧啶-2,4(1H,3H)-二酮
描述
Synthesis Analysis
The synthesis of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives is a topic of ongoing research. For example, Akbari et al. synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and evaluated its in vitro antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione comprises a pyrimidine ring attached to a thiophene ring via a methylene bridge. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .科学研究应用
合成和结构-活性关系
研究人员合成了各种噻吩[2,3-d]嘧啶-2,4-二酮衍生物,以探索它们的结构-活性关系(SARs),特别是作为有效的GnRH受体拮抗剂。这些研究突出了特定取代基对受体结合活性的重要性,旨在治疗生殖疾病 (Guo et al., 2003)。
材料科学应用
6-(噻吩-2-基甲基)嘧啶-2,4(1H,3H)-二酮衍生物在材料科学中表现出潜力,特别是在充电传输材料的开发和作为太阳能电池组件方面。研究已经证明了调节电子、光物理和电荷转移性能以应用于有机电子和太阳能电池的潜力,突显了它们作为高效电荷转移材料的潜力 (Irfan, 2014)。
抗菌和抗癌活性
对嘧啶衍生物的新合成进行了探索,以了解它们的抗菌和抗癌活性。这些研究已经导致发现了对各种病原体和癌细胞系具有良好活性的化合物,强调了这些衍生物在解决重大健康挑战中的治疗潜力 (Aly et al., 2018)。
非线性光学(NLO)性质
对噻嘧啶衍生物的结构参数、电子、线性和非线性光学性质进行了研究,以探索它们在非线性光学(NLO)领域的潜力。这些研究有助于理解这些化合物的NLO性质和结构-性质关系,表明它们适用于光电应用 (Hussain et al., 2020)。
超分子化学
6-(噻吩-2-基甲基)嘧啶-2,4(1H,3H)-二酮衍生物已被用于设计超分子组装体。这些研究侧重于二氢嘧啶-2,4-(1H,3H)-二酮功能基作为构建新型含冠状氢键超分子组装体的模块,展示了这些化合物在复杂分子系统开发中的多功能性 (Fonari et al., 2004)。
安全和危害
The safety and hazards associated with 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione are not well-documented in the literature. It is not intended for human or veterinary use and is used for research purposes only.
未来方向
The future directions for research on 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. Given the antimicrobial properties of pyrimidine derivatives , there may be potential for the development of new antimicrobial agents.
作用机制
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, often resulting in the modulation of cellular processes such as cell proliferation, inflammation, and microbial growth .
Result of Action
Similar compounds have been found to exhibit a range of effects, often resulting in the inhibition of cell proliferation, reduction of inflammation, and inhibition of microbial growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species (ROS) within cells, thereby maintaining cellular homeostasis. Additionally, 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has shown potential in inhibiting certain kinases, which are crucial for cell signaling and proliferation .
Cellular Effects
The effects of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Furthermore, 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione may affect the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy balance .
Transport and Distribution
The transport and distribution of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biochemical effects .
属性
IUPAC Name |
6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNBEEVLYAVNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





